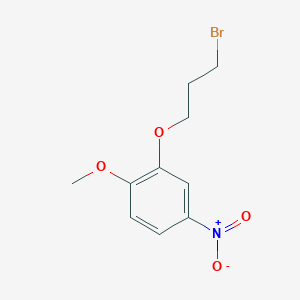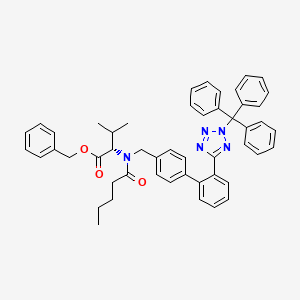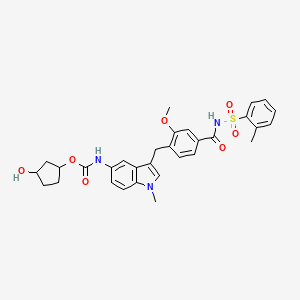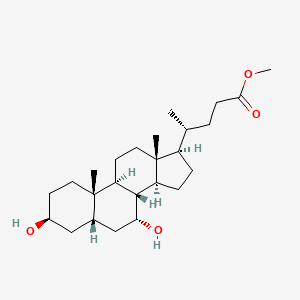
Methyl Isochenodeoxycholic Acid Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl Isochenodeoxycholic Acid Ester is a chemical compound belonging to the ester family. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in fragrances and flavorings. This compound is a derivative of chenodeoxycholic acid, a primary bile acid synthesized in the liver.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Isochenodeoxycholic Acid Ester typically involves the esterification of isochenodeoxycholic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The general reaction can be represented as follows:
Isochenodeoxycholic Acid+MethanolAcid CatalystMethyl Isochenodeoxycholic Acid Ester+Water
Industrial Production Methods
In industrial settings, the esterification process is often carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired ester in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl Isochenodeoxycholic Acid Ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to isochenodeoxycholic acid and methanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to form alcohols or aldehydes using reducing agents like lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Transesterification: Alcohol and an acid or base catalyst.
Major Products
Hydrolysis: Isochenodeoxycholic acid and methanol.
Reduction: Alcohols or aldehydes.
Transesterification: Different esters and alcohols.
Aplicaciones Científicas De Investigación
Methyl Isochenodeoxycholic Acid Ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological processes and interactions with cellular components.
Medicine: Explored for its potential therapeutic effects, particularly in the context of bile acid metabolism and related disorders.
Industry: Utilized in the production of fragrances, flavorings, and other chemical products.
Mecanismo De Acción
The mechanism of action of Methyl Isochenodeoxycholic Acid Ester involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed to release isochenodeoxycholic acid, which may exert biological effects by interacting with bile acid receptors and influencing cholesterol metabolism. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Methyl Isochenodeoxycholic Acid Ester can be compared with other similar compounds, such as:
Methyl Chenodeoxycholic Acid Ester: Another ester derivative of chenodeoxycholic acid with similar properties and applications.
Ethyl Isochenodeoxycholic Acid Ester: An ester formed with ethanol instead of methanol, which may have different physical and chemical properties.
Methyl Ursodeoxycholic Acid Ester: An ester derivative of ursodeoxycholic acid, another primary bile acid with distinct biological effects.
Conclusion
This compound is a versatile compound with various applications in chemistry, biology, medicine, and industry Its synthesis, chemical reactions, and potential therapeutic effects make it an important subject of scientific research
Propiedades
Fórmula molecular |
C25H42O4 |
|---|---|
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
methyl (4R)-4-[(3S,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21-,23+,24+,25-/m1/s1 |
Clave InChI |
GRQROVWZGGDYSW-AMRVJQGXSA-N |
SMILES isomérico |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |
SMILES canónico |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


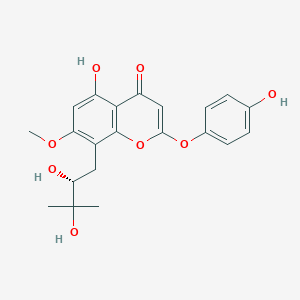
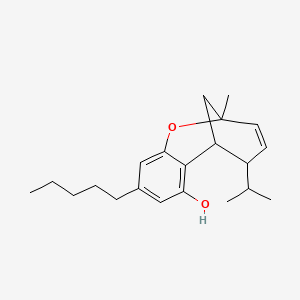
![tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13425933.png)
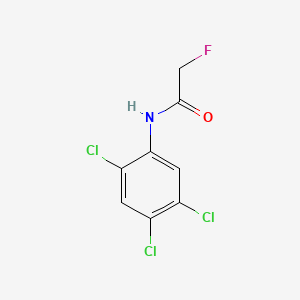
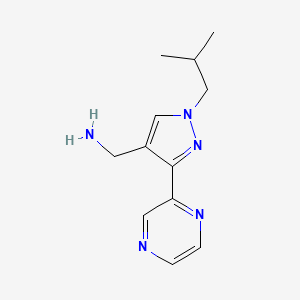
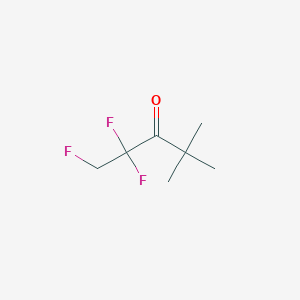
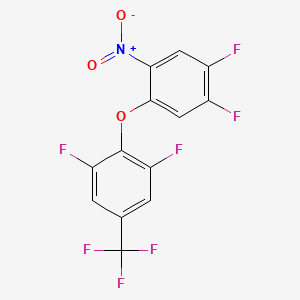
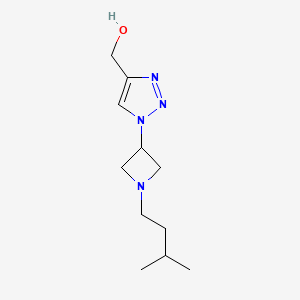
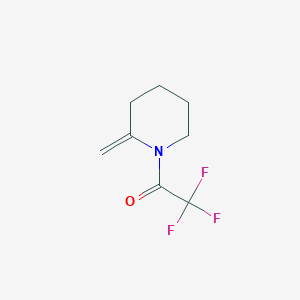
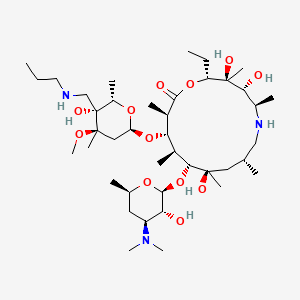
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B13425968.png)
